N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Acylation Reaction: The acylation of the quinazolinone core with 2-(2-ETHYL-6-METHYLPHENYL)acetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Substitution reactions can introduce different substituents to the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE: can be compared with other quinazolinone derivatives such as:
Uniqueness
The uniqueness of N-(2-ETHYL-6-METHYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-8-6-7-13(2)18(14)21-17(23)11-22-12-20-16-10-5-4-9-15(16)19(22)24/h4-10,12H,3,11H2,1-2H3,(H,21,23) |
InChI Key |
ZIFLNZJZUQFFBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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